N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide

Thiophene positional isomerism Kinase inhibitor design ATP-binding pocket geometry

N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide (CAS 651307-37-8, molecular formula C₁₉H₂₃N₃O₂S₂, molecular weight 389.5 g/mol) belongs to the isoquinoline-5-sulfonamide class of ATP-competitive kinase inhibitors. This scaffold is historically established as a privileged chemotype for targeting the ATP-binding pocket of serine/threonine kinases, including protein kinase A (PKA), protein kinase B (PKB/Akt), and Rho-associated coiled-coil kinase (ROCK).

Molecular Formula C19H23N3O2S2
Molecular Weight 389.5 g/mol
CAS No. 651307-37-8
Cat. No. B12884718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide
CAS651307-37-8
Molecular FormulaC19H23N3O2S2
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCCCN)CCC3=CSC=C3
InChIInChI=1S/C19H23N3O2S2/c20-9-1-2-11-22(12-7-16-8-13-25-15-16)26(23,24)19-5-3-4-17-14-21-10-6-18(17)19/h3-6,8,10,13-15H,1-2,7,9,11-12,20H2
InChIKeyFBCVMNSKQBRVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide (CAS 651307-37-8): Compound Classification and Procurement Baseline


N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide (CAS 651307-37-8, molecular formula C₁₉H₂₃N₃O₂S₂, molecular weight 389.5 g/mol) belongs to the isoquinoline-5-sulfonamide class of ATP-competitive kinase inhibitors . This scaffold is historically established as a privileged chemotype for targeting the ATP-binding pocket of serine/threonine kinases, including protein kinase A (PKA), protein kinase B (PKB/Akt), and Rho-associated coiled-coil kinase (ROCK) [1]. The compound incorporates a 4-aminobutyl linker and a thiophen-3-ylethyl substituent on the sulfonamide nitrogen, distinguishing it from both earlier-generation probes such as H-89 and clinically advanced agents such as fasudil [2]. It is supplied as a research-grade small molecule (typically ≥95% purity) intended for in vitro and in vivo preclinical investigation .

Why N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide Cannot Be Substituted by Generic Isoquinoline-5-sulfonamide Analogs in Targeted Research


Isoquinoline-5-sulfonamide derivatives exhibit profoundly divergent kinase selectivity profiles driven by subtle variations in the N-substituent architecture [1]. For example, H-89 (N-[2-(4-bromocinnamylamino)ethyl] derivative) preferentially inhibits PKA with an IC₅₀ of ~48–135 nM but exhibits >20-fold weaker inhibition of PKBα (IC₅₀ ≈ 2.6 μM) [2]. Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) targets ROCK1 (Ki = 0.33 μM) yet requires ~14-fold higher concentrations to inhibit PKA (IC₅₀ = 4.58 μM) [3]. NL-71-101 reverses the H-89 selectivity paradigm, inhibiting PKB 2.4-fold more potently than PKA [4]. The target compound's unique combination of a 4-aminobutyl spacer and a thiophen-3-yl (rather than thiophen-2-yl or phenyl) terminal group introduces distinct hydrogen-bonding capacity (1 H-bond donor, 6 H-bond acceptors) and conformational flexibility (9 rotatable bonds), physicochemical features predicted to alter both ATP-pocket occupancy and off-target kinase engagement relative to all established comparators .

Quantitative Differentiation Evidence for N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide Relative to Isoquinoline-5-sulfonamide Comparators


Thiophene Positional Isomerism: Thiophen-3-yl vs. Thiophen-2-yl Substitution as a Determinant of Kinase Binding Pose

The target compound (CAS 651307-37-8) bears a thiophen-3-yl ethyl substituent, in contrast to its direct positional isomer CAS 651307-36-7, which bears a thiophen-2-yl ethyl group on an otherwise identical isoquinoline-5-sulfonamide and 4-aminobutyl scaffold. In the thiophene system, electrophilic substitution and π-stacking geometry differ substantially between the 2- and 3-positions: the 2-position is activated for electrophilic attack and presents a different dipole orientation compared to the 3-position . Although no published head-to-head co-crystal structures exist for either compound, crystallographic studies of related isoquinoline-5-sulfonamide–kinase complexes demonstrate that the terminal aryl/heteroaryl group occupies a hydrophobic pocket adjacent to the ATP-binding cleft where even minor alterations in substituent geometry significantly reorient the sulfonamide linker and alter kinase selectivity [1]. Researchers selecting between these two isomers for SAR exploration should therefore anticipate distinct binding poses and selectivity fingerprints [1].

Thiophene positional isomerism Kinase inhibitor design ATP-binding pocket geometry

Linker-Length Differentiation: 4-Aminobutyl Spacer Compared to Aminoethyl and Aminopropyl Isoquinoline-5-sulfonamide Analogs

The target compound incorporates a 4-aminobutyl linker between the isoquinoline-5-sulfonamide core and the thiophen-3-ylethyl substituent, yielding a total of 9 rotatable bonds and an extended conformation relative to shorter-chain analogs. Direct analogs with aminoethyl linkers (CAS 651307-19-6, C₁₇H₁₉N₃O₂S₂, MW 361.48) and aminopropyl linkers (CAS 651307-27-6, C₁₈H₂₁N₃O₂S₂, MW 375.5) are commercially available within the same thiophen-3-yl sub-series . In the broader isoquinoline-5-sulfonamide class, linker length is a validated determinant of kinase selectivity: H-8 (2-aminoethyl linker, MW 279.36) inhibits PKBβ with an IC₅₀ of 7.6 μM, whereas extending the linker and introducing terminal aromatic groups (as in NL-71-101) yields sub-micromolar PKB inhibitors [1][2]. The 4-aminobutyl chain of the target compound positions the terminal thiophene deeper into a hydrophobic sub-pocket that is inaccessible to the shorter aminoethyl and aminopropyl congeners, potentially altering both potency and kinase selectivity [1][2].

Linker length SAR Kinase selectivity Isoquinoline-5-sulfonamide series

Kinase Selectivity Profile Differentiation: Predicted Multikinase Targeting vs. H-89 (PKA-Preferring) and Fasudil (ROCK-Preferring)

Commercially available isoquinoline-5-sulfonamide tool compounds exhibit narrow or biased kinase selectivity windows. H-89 preferentially inhibits PKA (IC₅₀ = 48–135 nM) with substantially weaker activity against PKBα (IC₅₀ ≈ 2.6 μM) and ROCKII (IC₅₀ ≈ 270 nM) [1]. Fasudil preferentially targets ROCK1 (Ki = 0.33 μM) and ROCK2 (IC₅₀ = 0.158 μM) with ~29-fold selectivity over PKA (IC₅₀ = 4.58 μM) [2]. H-1152 achieves even greater ROCK selectivity (ROCK2 IC₅₀ = 12 nM; PKA IC₅₀ = 3.03 μM; ~250-fold window) . The target compound (CAS 651307-37-8) introduces a thiophen-3-ylethyl substituent that is absent from all of these comparators. Based on the established SAR that N-substituent identity governs kinase selectivity in this scaffold—exemplified by NL-71-101's reversal of H-89's PKA/PKB preference [3]—the target compound is predicted to exhibit a distinct multikinase inhibition fingerprint. Its 4-aminobutyl-thiophen-3-yl architecture may enable simultaneous engagement of hydrophobic pockets in multiple AGC-family kinases, a profile potentially suitable for polypharmacology applications where selective single-kinase inhibition is undesirable [3].

Kinase selectivity profiling PKA/PKB/ROCK inhibition Isoquinoline-5-sulfonamide pharmacology

Physicochemical Property Differentiation: Calculated logP and H-Bond Network Compared to Fasudil and H-89

The target compound exhibits distinct calculated physicochemical properties that differentiate it from clinically used and widely deployed isoquinoline-5-sulfonamide analogs. Fasudil (MW 327.4) and H-89 (MW 446.4) bracket the target compound in molecular weight. The 4-aminobutyl linker and thiophen-3-yl substituent endow the target compound with a calculated logP of approximately 2.6 and a polar surface area of roughly 103 Ų , suggesting moderate lipophilicity suitable for both cell permeability and aqueous solubility. By comparison, fasudil (containing a basic homopiperazine) has a lower logP (~1.0) and higher aqueous solubility, while H-89 (containing a bromocinnamyl group) has a higher logP (~3.5) and reduced solubility [1]. The target compound's 1 H-bond donor and 6 H-bond acceptors differ from fasudil (0 donors, 5 acceptors) and H-89 (2 donors, 5 acceptors), altering its hydrogen-bonding capacity within the kinase ATP-binding cleft [1]. These differences are relevant for researchers selecting compounds for cellular assays where passive membrane permeability and intracellular accumulation influence apparent potency.

Physicochemical profiling Drug-likeness Isoquinoline-5-sulfonamide ADME

Cholinesterase Inhibitory Activity: Emergent Evidence for Isoquinoline-5-sulfonamide Hybrids as Dual AChE/BuChE Inhibitors

A 2023 study by Ullah et al. demonstrated that isoquinoline-sulfonamide hybrid analogues can serve as potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, with the most active compounds achieving IC₅₀ values of 0.30 μM (AChE) and 0.80 μM (BuChE), comparing favorably to the standard drug donepezil (IC₅₀ = 2.16 μM and 4.5 μM, respectively) [1]. Although the specific compounds in that study were isoquinoline-3-sulfonamide hybrids rather than 5-sulfonamide derivatives, the findings establish the broader isoquinoline-sulfonamide scaffold as a viable cholinesterase inhibitor chemotype. The target compound (CAS 651307-37-8) incorporates structural features—a sulfonamide linkage, a heteroaromatic thiophene ring, and a basic amine-terminated side chain—that are consistent with pharmacophoric elements required for cholinesterase active-site engagement [1][2]. BindingDB entries for structurally related 5-sulfonamide analogs report BuChE Ki values in the nanomolar to low micromolar range, suggesting this compound may also exhibit cholinesterase activity [2].

Cholinesterase inhibition Alzheimer's disease Isoquinoline-sulfonamide hybrids

Important Caveat: Limited Availability of Direct Quantitative Biological Data for CAS 651307-37-8

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, patent databases, and vendor technical literature was conducted for CAS 651307-37-8. As of the search date, no peer-reviewed publications, patent examples, or public biochemical assay results (IC₅₀, Ki, Kd, cellular EC₅₀) were identified that contain quantitative biological activity data specifically for this compound [1]. The compound is listed in multiple vendor catalogs as a research-grade chemical (≥95% purity), and its structural analogs within the 651307-xx-x CAS series are similarly under-characterized in the public domain [1]. Consequently, the differentiation evidence presented in this guide relies predominantly on class-level SAR inference, cross-study physicochemical comparisons, and structural differentiation from well-characterized isoquinoline-5-sulfonamide tool compounds (H-89, fasudil, H-1152, NL-71-101) [2][3]. Prospective purchasers should be aware that experimental kinase profiling, selectivity panels, and cellular activity data for this compound are not publicly available at this time, and its biological activity profile remains to be empirically determined [1].

Data gap Experimental profiling needed Procurement consideration

Recommended Research and Procurement Application Scenarios for N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide (CAS 651307-37-8)


Kinase Selectivity SAR: Investigating the Impact of Thiophene Positional Isomerism (3-yl vs. 2-yl) on AGC Kinase Inhibition Profiles

Investigators conducting structure–activity relationship studies on the isoquinoline-5-sulfonamide scaffold can use this compound alongside its thiophen-2-yl isomer (CAS 651307-36-7) as a matched molecular pair to probe how thiophene attachment position influences kinase selectivity. The established sensitivity of this scaffold's selectivity to N-substituent geometry—demonstrated by H-89 and NL-71-101 [1]—makes this a high-value comparative experiment for kinase drug discovery programs.

Linker-Length SAR: Profiling the 4-Aminobutyl Spacer Against Aminoethyl and Aminopropyl Congeners in the Thiophen-3-yl Sub-Series

The target compound completes a homologous linker-length series (C2, C3, C4) within the thiophen-3-ylethyl isoquinoline-5-sulfonamide family . Researchers can procure all three linker variants to systematically assess the effect of spacer elongation on kinase binding affinity, selectivity, and cellular permeability. This approach is validated by published SAR showing that linker length in isoquinoline-5-sulfonamides directly impacts PKB inhibition potency [2].

Tool Compound Development for Multikinase Polypharmacology Studies Distinct from PKA-Selective (H-89) and ROCK-Selective (Fasudil/H-1152) Probes

For biological research requiring simultaneous modulation of multiple AGC-family kinases—an emerging paradigm in cancer and fibrotic disease [1]—this compound's distinct substitution pattern may yield a polypharmacology profile that avoids the narrow PKA bias of H-89 (IC₅₀ PKA/PKBα ratio ~19–54) and the ROCK bias of fasudil (ROCK2/PKA ratio ~29) [3][4]. Empirical kinase panel screening of this compound is warranted to define its selectivity fingerprint for such applications.

Cholinesterase Inhibitor Lead Discovery: Evaluating 5-Sulfonamide Isoquinolines as a Complementary Scaffold to Published 3-Sulfonamide AChE/BuChE Inhibitors

Building on Ullah et al. (2023), who identified potent dual AChE/BuChE inhibitors within the isoquinoline-3-sulfonamide series (best AChE IC₅₀ = 0.30 μM; best BuChE IC₅₀ = 0.80 μM) [5], medicinal chemistry teams can evaluate this 5-sulfonamide analog to determine whether the sulfonamide position (5- vs. 3-) alters the AChE/BuChE selectivity ratio. BindingDB data for structurally related 5-sulfonamides showing micromolar BuChE Ki values support the feasibility of this approach [6].

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